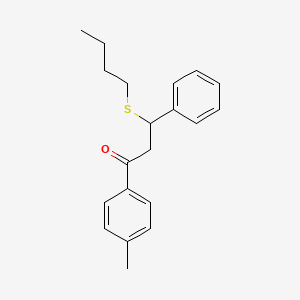

3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one

Description

Properties

CAS No. |

706816-62-8 |

|---|---|

Molecular Formula |

C20H24OS |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

3-butylsulfanyl-1-(4-methylphenyl)-3-phenylpropan-1-one |

InChI |

InChI=1S/C20H24OS/c1-3-4-14-22-20(18-8-6-5-7-9-18)15-19(21)17-12-10-16(2)11-13-17/h5-13,20H,3-4,14-15H2,1-2H3 |

InChI Key |

WTPOPFJIIFCZAD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC(CC(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one typically involves the following steps:

Formation of the Butylsulfanyl Group: This can be achieved by reacting butylthiol with an appropriate halide under basic conditions.

Attachment of the 4-Methylphenyl Group: This step involves the use of a Friedel-Crafts alkylation reaction, where 4-methylbenzene is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Phenylpropanone Backbone: This can be synthesized through a Claisen condensation reaction involving acetophenone and an appropriate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one undergoes various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid, halogens (chlorine, bromine), Lewis acids.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Butylsulfanyl)-1-(4-methylphenyl)-3-phenylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The butylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The aromatic rings may also participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Impact

A structurally related compound, 3-(4-Biphenyl-1-yl)-3-hydroxy-1-phenyl-prop-2-en-1-one (), shares a propanone backbone but differs in substituents. Key distinctions include:

- Hydroxy group vs. butylsulfanyl: The hydroxy group in the analog enables strong hydrogen bonding (O–H∙∙∙O), significantly affecting crystallization and thermal stability. In contrast, the butylsulfanyl group in the target compound lacks strong hydrogen bond donor capacity, relying instead on weaker interactions.

- Biphenyl vs.

Physical and Chemical Properties

The table below summarizes theoretical and experimental data for the compounds:

Key Research Findings

- Hydrogen Bonding vs. Sulfur Interactions : The hydroxy analog forms robust hydrogen-bonded networks, leading to higher melting points and crystalline stability, as described by Bernstein et al.’s graph-set analysis . In contrast, the butylsulfanyl derivative likely exhibits lower melting points and altered solubility due to reduced polar interactions.

- Crystallographic Insights : Software suites like SHELXL and WinGX enable precise determination of bond lengths and angles. For example, the analog’s structure () was resolved using similar tools, revealing planar biphenyl systems and hydrogen-bonded dimers .

Implications of Substituent Variations

- Reactivity : The butylsulfanyl group may increase nucleophilicity at the sulfur atom, offering sites for further derivatization, whereas the hydroxy group in the analog is prone to oxidation or esterification.

- Material Design : Compounds with hydroxy groups are preferable for applications requiring thermal stability (e.g., pharmaceuticals), while sulfur-containing analogs might excel in hydrophobic matrices (e.g., polymer additives).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.